Propyl oleate Propyl oleate
Brand Name: Vulcanchem
CAS No.: 111-59-1
VCID: VC20979280
InChI: InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCCC
Molecular Formula: C21H40O2
Molecular Weight: 324.5 g/mol

Propyl oleate

CAS No.: 111-59-1

Cat. No.: VC20979280

Molecular Formula: C21H40O2

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

Propyl oleate - 111-59-1

Specification

CAS No. 111-59-1
Molecular Formula C21H40O2
Molecular Weight 324.5 g/mol
IUPAC Name propyl octadec-9-enoate
Standard InChI InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3
Standard InChI Key BVWMJLIIGRDFEI-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OCCC
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCCC

Introduction

Chemical Identity and Structure

Propyl oleate is an ester formed from the reaction between oleic acid and propanol. It belongs to the fatty acid ester family and contains a long hydrocarbon chain with a single double bond in the cis configuration.

Basic Identification Parameters

ParameterValue
CAS Number111-59-1
Molecular FormulaC₂₁H₄₀O₂
Molecular Weight324.54 g/mol
IUPAC NamePropyl octadec-9-enoate / Propyl (Z)-9-octadecenoate
SMILESCCCCCCCC\C=C/CCCCCCCC(=O)OCCC
InChIInChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3/b12-11-

The compound consists of an oleic acid backbone (18-carbon chain with a cis double bond at the 9th position) esterified with propanol, creating an ester linkage .

Physical Properties

Propyl oleate appears as a colorless to pale yellow liquid with a mild odor. Its physical properties contribute significantly to its functionality in various applications .

Key Physical Characteristics

PropertyValueConditions
Physical stateLiquidRoom temperature
Melting point-32.8 °C-
Boiling point216-220 °C14 Torr
Density0.8699 g/cm³15 °C
Vapor pressure0.021 Pa20 °C
Refractive index1.4494-
Flash point330 °C-
Pour Point-26 °C-
Water Solubility2.83 μg/L20 °C
LogP6.240 °C

The high LogP value (6.2) indicates the compound's strong lipophilic nature, which explains its poor water solubility and good solubility in non-polar solvents . These properties make it suitable for applications requiring oil-soluble components.

Chemical Properties and Reactions

Reaction Behavior

Propyl oleate participates in several important chemical reactions that determine its functionality and behavior in different environments:

  • Oxidation: Propyl oleate undergoes oxidation with agents such as hydrogen peroxide and potassium permanganate, forming hydroperoxides and other oxidized derivatives.

  • Reduction: When treated with reducing agents like lithium aluminum hydride, propyl oleate can be reduced to corresponding alcohols.

  • Substitution: The ester group can be replaced by various functional groups through substitution reactions with appropriate nucleophiles.

  • Hydrolysis: In biological systems, propyl oleate can be hydrolyzed by lipases, resulting in the formation of oleic acid and propanol.

Biochemical Interactions

The mode of action of propyl oleate is primarily physical rather than biochemical. As a lipophilic compound, it can integrate into lipid bilayers such as cell membranes and influence their properties. In biological systems, it can be metabolized to release oleic acid, which may then enter normal fatty acid metabolic pathways.

Synthesis Methods

Laboratory Synthesis

The standard laboratory synthesis of propyl oleate involves the esterification of oleic acid with propanol:

  • Reagents: Oleic acid and propanol

  • Catalyst: Typically sulfuric acid

  • Conditions: Heating to approximately 150°C for several hours

  • Reaction type: Esterification (condensation)

Industrial Production

Industrial production follows similar principles but is optimized for larger scales:

  • Process type: Often continuous rather than batch

  • Optimization: Enhanced for maximum yield and minimum production costs

  • Purification: Includes efficient separation and purification steps to obtain high-purity product

Thermodynamic Properties

Thermodynamic data for propyl oleate provides valuable insights into its energy relationships and behavior in various systems .

Thermochemical Data

PropertyValueUnitsMethodReference
Enthalpy of combustion (Δ<sub>c</sub>H° liquid)-13,188 ± 13kJ/molCcbKeffler, 1937 (reanalyzed by Cox and Pilcher, 1970)
Enthalpy of combustion (Δ<sub>c</sub>H° liquid)-13,141.3kJ/molCcbKeffler and McLean, 1935
Enthalpy of formation (Δ<sub>f</sub>H° liquid)-792.32kJ/molCalculatedNIST calculation (no Washburn corrections)

These thermodynamic properties are essential for understanding the energetics of reactions involving propyl oleate and for predicting its behavior under different conditions .

Research Findings and Applications

Supercritical CO₂ Studies

Recent research has investigated the behavior of propyl oleate in supercritical carbon dioxide (Sc-CO₂), with particular focus on phase equilibria and thermodynamic modeling :

  • The solubility curve of propyl oleate in Sc-CO₂ exhibits type-I phase behavior.

  • Solubility increases monotonically with elevated temperatures and increased mole fraction of propyl oleate in binary mixtures.

  • Bubble-point data determinations performed through synthetic methods revealed consistent behavior across temperature ranges from 313.2 to 393.2 K and pressures from 3.07 to 31.71 MPa.

  • Root Mean Square Deviation (RMSD) for the propyl oleate + Sc-CO₂ system using 2 factors determined at 353.2 K was 7.43%.

These findings contribute to understanding how propyl oleate behaves in supercritical fluid applications, which has important implications for green extraction technologies and processing methods .

Industrial and Scientific Applications

Propyl oleate finds extensive use across multiple sectors :

  • Industrial lubricants: Serves as a base for various lubricant formulations

  • Process additives: Functions as a mold release agent, defoamer, and flotation agent

  • Plasticizers: Used for cellulosics and polystyrene

  • Textile and leather industries: When sulfated, acts as a wetting, rewetting, and dye leveling agent

  • Scientific research: Employed in formulations for biological assays and as a carrier for lipophilic compounds

Comparative Analysis

When compared to similar fatty acid esters like methyl oleate, ethyl oleate, and butyl oleate, propyl oleate exhibits distinct characteristics based on its specific alkyl chain length :

  • Propyl oleate has a higher molecular weight than methyl and ethyl oleate but lower than butyl oleate.

  • It demonstrates different solubility characteristics due to its specific chain length.

  • The compound exhibits better lubricating properties compared to shorter-chain esters like methyl oleate.

  • In supercritical CO₂ studies, propyl oleate shows unique phase behavior distinct from ethyl and butyl oleate counterparts.

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